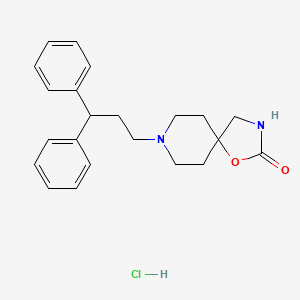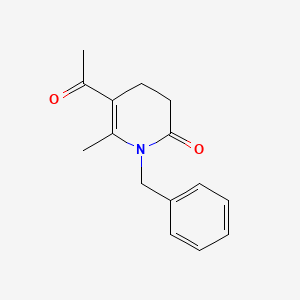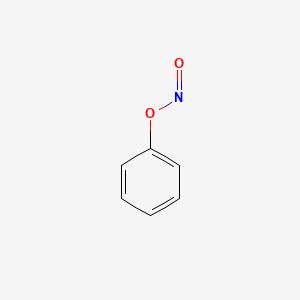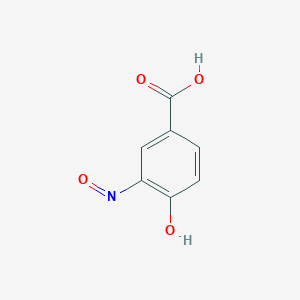
N-Ethyl-N'-1,3,4-thiadiazol-2-ylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-3-[1,3,4]thiadiazol-2-yl-thiourea is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-ethyl-3-[1,3,4]thiadiazol-2-yl-thiourea can be synthesized through the reaction of 1-ethyl-1,3,4-thiadiazol-2-amine with ammonium thiocyanate in the presence of dilute hydrochloric acid. The reaction mixture is refluxed for several hours, followed by cooling and precipitation of the product .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization of reaction parameters such as temperature, pressure, and concentration to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-ethyl-3-[1,3,4]thiadiazol-2-yl-thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and substituted thiadiazole derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer, anticonvulsant, and anti-inflammatory agent.
Industry: Utilized in the development of pesticides and herbicides
Wirkmechanismus
The mechanism of action of 1-ethyl-3-[1,3,4]thiadiazol-2-yl-thiourea involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In the case of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-ethyl-3-[1,3,4]thiadiazol-2-yl-thiourea can be compared with other thiadiazole derivatives such as:
- 1,3,4-thiadiazole-2-thiol
- 1,3,4-thiadiazole-2-amine
- 1,3,4-thiadiazole-2-carboxylic acid
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.
Eigenschaften
CAS-Nummer |
26947-65-9 |
|---|---|
Molekularformel |
C5H8N4S2 |
Molekulargewicht |
188.3 g/mol |
IUPAC-Name |
1-ethyl-3-(1,3,4-thiadiazol-2-yl)thiourea |
InChI |
InChI=1S/C5H8N4S2/c1-2-6-4(10)8-5-9-7-3-11-5/h3H,2H2,1H3,(H2,6,8,9,10) |
InChI-Schlüssel |
MVFYZBYMIAJKHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=S)NC1=NN=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694282.png)
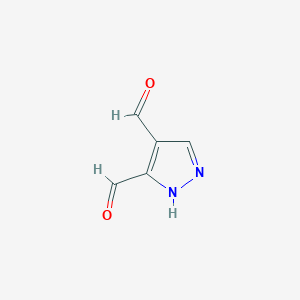
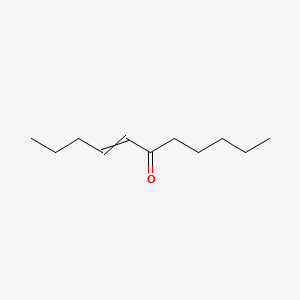
![5-(Diaminomethylideneamino)-2-[[8-[[14-hydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-8-oxooctanoyl]amino]pentanoic acid](/img/structure/B14694291.png)
